3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound with the molecular formula and a molecular weight of 182.14 g/mol. It features an azidomethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and materials science. This compound is classified under oxadiazole derivatives, which are recognized for their potential biological activities, including antimicrobial and anticancer properties.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It is commonly utilized in academic and industrial research due to its unique structural characteristics and reactivity.
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide belongs to the class of azidomethyl compounds, which are known for their ability to participate in a variety of chemical reactions. This classification highlights its relevance in synthetic organic chemistry and potential applications in drug discovery.
Several synthetic methods have been developed for the preparation of 3-(azidomethyl)-1,2,4-oxadiazole-5-carboxamide. One notable approach involves the reaction of 3-(chloromethyl)-1,2,4-oxadiazole derivatives with sodium azide in dimethylacetamide. This method typically requires controlled conditions such as temperature and time to achieve optimal yields.
The synthesis can be summarized as follows:
The molecular structure of 3-(azidomethyl)-1,2,4-oxadiazole-5-carboxamide features:
Key structural data includes:
InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12)
CNC(=O)C1=NC(=NO1)CN=[N+]=[N-]
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions due to the presence of reactive functional groups:
These reactions often require specific catalysts or reagents to enhance yields and selectivity. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method in synthetic organic chemistry involving this compound .
The mechanism of action for compounds like 3-(azidomethyl)-1,2,4-oxadiazole-5-carboxamide typically involves:
Research indicates that such compounds may exhibit significant biological activities due to their ability to form stable interactions with biomolecules .
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately .
3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific applications:
The versatility of this compound underscores its significance in ongoing research across multiple scientific disciplines .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its photochemical rearrangement properties sparked significant chemical interest [1] [6]. The mid-20th century marked a pivotal turn with the introduction of oxolamine in the 1960s as the first commercial 1,2,4-oxadiazole-containing drug, utilized as a cough suppressant [1]. This breakthrough illuminated the scaffold’s bioisosteric versatility, enabling it to mimic ester or amide functionalities while offering superior metabolic stability against hydrolysis—a critical advantage in drug design [1] [6]. Subsequent decades witnessed an exponential surge in exploration, culminating in diverse therapeutic agents such as the antiviral pleconaril, the dystrophy treatment drug ataluren, and the anxiolytic fasiplon [1] [9].
Beyond synthetic pharmaceuticals, 1,2,4-oxadiazoles occur naturally in bioactive alkaloids like phidianidine A and B (isolated from the sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds). These natural products exhibit cytotoxic activity against tumor cell lines and modulate neurological targets like metabotropic glutamate receptors, underscoring the scaffold’s biological relevance [1] [6]. In materials science, 1,2,4-oxadiazoles serve as high-energy density materials (HEDMs) and liquid crystals, leveraging their thermostability and π-conjugation [1] [8]. The trajectory of 1,2,4-oxadiazole research reflects a shift from curiosity-driven synthesis to targeted applications in drug discovery and functional materials, with a 100% increase in publications over the past 15 years [6].
Table 1: Evolution of Key 1,2,4-Oxadiazole Derivatives
Era | Representative Compound | Primary Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First commercial drug |
1980s | Prenoxdiazine | Antitussive | Improved safety profile |
1990s | Pleconaril | Antiviral | Picornavirus inhibition |
2000s | Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough |
2010s | Phidianidine derivatives | Cytotoxic agents | Natural product inspiration |
The azidomethyl (−CH₂N₃) group, strategically appended to the 3-position of 1,2,4-oxadiazoles, introduces transformative physicochemical and reactivities. This modification enhances molecular diversity through bioorthogonal "Click" chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient conjugation with alkynes to form triazole-linked hybrids under mild conditions [2] [8]. For example, alkynylated 1,2,4-oxadiazole glycoconjugates synthesized via CuAAC exhibit potent activity against Mycobacterium tuberculosis (IC₅₀ < 24.5 μM) and lung carcinoma cells, demonstrating the functional group’s utility in generating chemotherapeutic leads [8].
The azidomethyl group’s electron-withdrawing nature moderately reduces the electron density of the oxadiazole ring, influencing π-π stacking interactions with biological targets and altering metabolic pathways [8] [10]. This electronic perturbation enhances stability against enzymatic degradation compared to alkyl or aminomethyl substituents, a critical factor for in vivo efficacy. In larvicidal applications, 3-(azidomethyl)-1,2,4-oxadiazole derivatives inhibit Aedes aegypti 3-hydroxykynurenine transaminase (HKT), disrupting xanthurenic acid biosynthesis essential for mosquito development [10]. The azide moiety’s small steric footprint allows deep penetration into enzyme active sites, as evidenced by molecular docking studies with HKT, where it forms hydrogen bonds with catalytic residues [10].
The carboxamide (−CONH₂) group at the 5-position of 1,2,4-oxadiazole significantly expands the pharmacophore’s hydrogen-bonding capacity, enabling dual interactions as both hydrogen bond donor and acceptor. This versatility facilitates high-affinity binding to diverse biological targets. For instance, in anti-Alzheimer derivatives, the carboxamide moiety forms critical hydrogen bonds with acetylcholinesterase’s (AChE) catalytic anionic site (CAS), resulting in IC₅₀ values as low as 0.0158 μM—surpassing the potency of donepezil [7]. Similarly, heterocyclic carboxamides like 4,6-difluoro-benzothiazole carboxamide exhibit potent anti-norovirus activity (EC₅₀ = 5.6 μM) by mimicking peptide interactions in viral proteases [3].
Table 2: Biological Impact of Carboxamide-Substituted 1,2,4-Oxadiazoles
Biological Target | Compound Structure | Activity | Interaction Mechanism |
---|---|---|---|
Acetylcholinesterase (AChE) | 1,2,4-Oxadiazole-5-carboxamide | IC₅₀ = 0.0158 μM | H-bonds with CAS residues |
Norovirus replicase | 4,6-Difluoro-benzothiazole carboxamide | EC₅₀ = 5.6 μM | Halogen bonding & H-bonding |
Aedes aegypti HKT | 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide | Larval LC₅₀ ~15 ppm | Competitive inhibition |
SIRT2 deacetylase | Oxadiazole-carboxamide hybrids | IC₅₀ < 1 μM | Coordination with Zn²⁺ site |
Carboxamide incorporation also optimizes pharmacokinetic properties. It enhances water solubility through hydrogen bonding with aqueous media and improves blood-brain barrier (BBB) permeability in neuroactive agents. Hybrid compounds like 1,2,4-oxadiazole-5-carboxamides linked to triazoles demonstrate balanced log P values (1.8–2.3) and high CNS multiparameter scores (>5.0), indicating superior brain penetration [7] [9]. Furthermore, the carboxamide group serves as a synthetic handle for derivatization, enabling rapid generation of amide libraries via coupling reactions with amines or carboxylic acids [4]. In antibacterial benzophenone-oxadiazole conjugates, the carboxamide group augments DNA gyrase binding, yielding MIC values of 12.5 μg/mL against Staphylococcus aureus [4]. This multifunctional substituent thus operates as a keystone in molecular architecture, enhancing target engagement, ADME profiles, and synthetic flexibility.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: